molecular formula C11H9ClN2O2 B8333051 5-Chloro-3-(2-nitropropen-1-yl)indole

5-Chloro-3-(2-nitropropen-1-yl)indole

Cat. No. B8333051
M. Wt: 236.65 g/mol
InChI Key: FRWWVBACCSQZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953442

Procedure details

A mixture of 104g of 5-chloro-3-(2-nitropropen-1-yl)indole, 115g of powdered iron and 6g of ferric chloride dissolved in 1250 ml of acetone is brought to reflux. Heating ceases as soon as reflux commences and a solution of 265 ml of acetic acid in 800 ml of water is added over 30 minutes. The reaction mixture is again brought to reflux and maintained thereat for 4 hours; 25.6g of sodium bisulphite are then added, the mixture cooled to 20°C and filtered. The residue is washed with acetone. The combined filtrate and washings are concentrated after filtering and redissolved in 105 ml of hydrochloric acid and 520 ml of water, extracted with ethyl acetate, washed and dried.
[Compound]
Name
104g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
115g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
265 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=[C:12]([N+]([O-])=O)[CH3:13].C(O)(=[O:19])C.S(=O)(O)[O-].[Na+]>CC(C)=O.O.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](=[O:19])[CH3:13] |f:2.3|

Inputs

Step One
Name
104g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=C(C)[N+](=O)[O-]
Name
115g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
265 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25.6 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating ceases as soon as reflux commences
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated
FILTRATION
Type
FILTRATION
Details
after filtering
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 105 ml of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
520 ml of water, extracted with ethyl acetate
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C2C(=CNC2=CC1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.